molecular formula C46H73N13O11S2 B612310 Selepressin CAS No. 876296-47-8

Selepressin

カタログ番号 B612310
CAS番号: 876296-47-8
分子量: 1048.28232
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selepressin (INN), also known as [Phe(2),Ile(3), Hgn(4),Orn(iPr)(8)]vasopressin) is a potent, highly selective, short-acting peptide full agonist of the vasopressin 1A receptor and analog of vasopressin which is under development by Ferring Pharmaceuticals for the treatment of vasodilatory hypotension in septic shock.

科学的研究の応用

Hemodynamic Effects and Comparison with Vasopressin

Selepressin, a selective vasopressin V1a receptor agonist, shows significant promise in the treatment of vasodilatory hypotension in shock conditions. In a comparative study with arginine vasopressin (AVP) in dogs, both selepressin and AVP demonstrated similar hemodynamic characteristics, such as an increase in mean blood pressure and a decrease in aortic and coronary blood flow. This suggests that selepressin, like AVP, induces peripheral vasoconstriction. Importantly, selepressin did not display relevant coronary ischemic liability, highlighting its potential as a pharmacological option for treating vasodilatory hypotension in shock (Boucheix et al., 2013).

Efficacy in Septic Shock

Studies have shown that selepressin is superior to arginine vasopressin and norepinephrine in the treatment of septic shock, particularly when administered early. It has been observed to maintain mean arterial pressure and cardiac index more effectively, slow the increase in blood lactate levels, and associate with less lung edema and lower interleukin-6 levels in ovine models of septic shock. Additionally, selepressin-treated animals demonstrated prolonged survival compared to those treated with other vasopressors (He et al., 2015).

Effectiveness in Early Septic Shock

In a study involving female sheep, selepressin significantly prolonged the time to develop hypotension when compared to other groups. It also showed a significant delay in the development of oliguria, lower fluid balance, and delayed hypoxemia and lactate increase. Post-mortem analysis revealed a lower lung wet/dry ratio in the selepressin group, indicating its effectiveness in reducing organ dysfunction and mortality in early septic shock (Su et al., 2012).

Clinical Trials and Research Design

The SEPSIS-ACT trial, an adaptive phase 2b/3 randomized clinical trial, evaluated the efficacy of selepressin in septic shock. The primary outcome was pressor- and ventilator-free days, with part 1 focusing on dose-finding and part 2 on confirming the benefit of the selected dosing regimen. Although the trial was stopped for futility, it provided significant insights into the design and execution of clinical trials for sepsis treatment (Lewis et al., 2018).

Comparative Efficacy and Safety

In a phase IIa trial, selepressin demonstrated the ability to rapidly replace norepinephrine while maintaining adequate mean arterial pressure in septic shock patients. It also showed potential in improving fluid balance and shortening the duration of mechanical ventilation, suggesting its safety and effectiveness as a noncatecholaminergic vasopressor alternative (Russell et al., 2017).

Protective Mechanism Against Endothelial Barrier Dysfunction

Research indicates that selepressin can effectively counteract endothelial barrier dysfunction caused by various agents like thrombin and lipopolysaccharide. It preserves barrier integrity against corruption by LPS and potentially improves endothelial barrier function in severe sepsis management (Barabutis et al., 2020).

特性

CAS番号

876296-47-8

分子式

C46H73N13O11S2

分子量

1048.28232

IUPAC名

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N

外観

Solid powder

Selepressin is deveolped for the treatment of vasodilatory hypotension in septic shock.

純度

>98% (or refer to the Certificate of Analysis)

配列

H-Cys(1)-Phe-Ile-Nva(CONH2)-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO.

ソース

Synthetic

保存方法

-20°C

同義語

(Phe2; Ile3; Hgn4; Orn(iPr)8)vasopressin; 2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin;  FE 202158; vasopressin;  Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-; vasopressin;  phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)-

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selepressin
Reactant of Route 2
Reactant of Route 2
Selepressin
Reactant of Route 3
Selepressin
Reactant of Route 4
Selepressin
Reactant of Route 5
Selepressin
Reactant of Route 6
Selepressin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。